molecular formula C10H7BrN2O B1529145 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile CAS No. 1644602-70-9

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

Cat. No.: B1529145
CAS No.: 1644602-70-9
M. Wt: 251.08 g/mol
InChI Key: PMLRSFYILAIRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is a heterocyclic compound that features a bromine atom, a methyl group, and a nitrile group attached to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-methyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile derivative. The reaction conditions often require the use of an inert atmosphere and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-inden-1-carbonitrile
  • 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoquinoline-1-carbonitrile
  • 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-quinoline-1-carbonitrile

Uniqueness

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is unique due to its specific substitution pattern on the isoindole ring, which can confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-bromo-2-methyl-3-oxo-1H-isoindole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLRSFYILAIRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
Reactant of Route 3
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
Reactant of Route 6
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.